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Compound of Interest

Compound Name: (3-Chloropropoxy)cyclohexane

CAS No.: 221194-62-3

Cat. No.: B3368912

Get Quote

Executive Summary
(3-Chloropropoxy)cyclohexane (CAS: 221194-62-3), also identified as cyclohexyl 3-

chloropropyl ether, is a bifunctional aliphatic molecule that bridges a chemically robust

cycloalkyl group with an electrophilic primary alkyl chloride[1][2]. In pharmaceutical

development and advanced organic synthesis, this molecule serves as a critical intermediate.

Its structural dichotomy allows the stable ether linkage to endure harsh basic or reductive

conditions, while the terminal chloropropyl moiety acts as a versatile linchpin for nucleophilic

substitutions, phase-transfer catalysis, and radical chain reactions[3][4]. This whitepaper

delineates its physicochemical baseline, stability limits, and reactivity pathways, providing self-

validating experimental protocols for application scientists.

Molecular Architecture and Physicochemical Profile
The molecule consists of a cyclohexane ring attached via an ether oxygen to a 3-chloropropyl

chain. The Lewis basicity of the ether oxygen is sterically hindered by the bulky cyclohexyl

group, which slightly reduces its susceptibility to electrophilic attack compared to linear aliphatic
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ethers. Concurrently, the terminal carbon-chlorine bond is highly polarized, rendering it an

excellent substrate for SN​2 displacements.

Table 1: Physicochemical and Structural Data
Property Value Causality / Implication

CAS Number 221194-62-3
Unique identifier for regulatory

and inventory tracking[2].

Molecular Formula C9​H17​ClO

Indicates a degree of

unsaturation of 1 (the

cyclohexane ring)[1].

Molecular Weight 176.68 g/mol

Low molecular weight ensures

high atom economy in coupling

reactions[2].

LogP (Predicted) 2.8

Highly lipophilic; dictates the

use of non-polar or aprotic

polar solvents (e.g., DMF,

Acetone) for homogeneous

reactions[1][2].

Topological Polar Surface Area

(TPSA)
9.2 Å²

Low TPSA confirms poor

aqueous solubility,

necessitating phase-transfer

catalysts for biphasic aqueous

reactions[2].

Stability Profile
Understanding the stability boundaries of (3-Chloropropoxy)cyclohexane is paramount for

designing multi-step synthetic routes without premature degradation.

Thermal Stability: The compound is thermally stable up to approximately 150°C under

neutral conditions. Prolonged heating above this threshold, particularly in the presence of

trace metals, can induce dehydrohalogenation, yielding cyclohexyl allylic ethers.

Chemical Stability (Acids vs. Bases):
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Base Stability: The ether linkage is entirely inert to strong bases (e.g., NaOH, KOH, NaH).

The alkyl chloride is stable to aqueous bases at room temperature but will undergo

hydrolysis to the corresponding alcohol under prolonged reflux.

Acid Lability: The ether oxygen is susceptible to protonation or coordination by strong

Lewis acids (e.g., BBr3​, AlCl3​) or concentrated Brønsted acids (HI, HBr). This coordination

activates the adjacent carbon atoms, leading to ether cleavage and the formation of

cyclohexanol and 1,3-dihalopropanes[5].

Photochemical Stability: Aliphatic ethers and chlorides do not absorb significantly in the UV-

Vis spectrum above 250 nm, making the molecule highly stable to standard ambient

laboratory lighting.

Reactivity Profile
The reactivity of (3-Chloropropoxy)cyclohexane is dominated by the terminal alkyl chloride.

Nucleophilic Substitution ( SN​2 )
The primary alkyl chloride is a prime candidate for bimolecular nucleophilic substitution.

However, because chloride is a moderate leaving group, these reactions are often sluggish. To

overcome this, a Finkelstein reaction is routinely employed in situ. By adding a catalytic amount

of Sodium Iodide (NaI), the chloride is transiently converted to a highly reactive alkyl iodide,

which is rapidly consumed by the incoming nucleophile (e.g., secondary or tertiary amines).

This methodology is heavily utilized in the synthesis of 3-N-substituted ether derivatives, such

as antiestrogen breast cancer agents[4].

Phase-Transfer Catalysis (PTC)
For reactions involving water-soluble nucleophiles (e.g., phenoxides, cyanides), (3-
Chloropropoxy)cyclohexane performs exceptionally well under Phase-Transfer Catalysis

(PTC). The use of quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitates

the transport of the nucleophile into the organic phase. The choice of catalyst directly dictates

chemoselectivity; bulky ammonium salts can activate the leaving group, accelerating the

exchange[6].

Radical Chain Reactions
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Beyond ionic chemistry, the chloropropyl moiety can participate in homolytic cleavage. Recent

advancements in deboronative radical chain reactions demonstrate that 3-

chloropropoxycyclohexane can be synthesized from pinacol boronic esters or utilized as a

radical precursor itself, enabling complex C-C bond formations under mild, light-mediated, or

initiator-driven conditions[3][7].

Mechanistic Pathways Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://boristheses.unibe.ch/2533/3/21andre-joyaux_e.pdf
https://s3-eu-west-1.amazonaws.com/itempdf74155353254prod/11907291/A_General_Approach_to_Deboronative_Radical_Chain_Reaction_with_Pinacol_Alkylboronic_Esters_v1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3368912?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(3-Chloropropoxy)cyclohexane

Nucleophilic Substitution (SN2)

 Nucleophiles (N, O, S)

Ether Cleavage

 Strong Lewis/Brønsted Acids

Radical Chain Reactions

 Radical Initiator

Amination
(e.g., Tertiary Amines)

 + R2NH / K2CO3 / NaI

Etherification
(Asymmetric Ethers)

 + RO- / NaH

Cyclohexanol +
1,3-Dihalopropane

 e.g., BBr3 or HI

Alkyl Radical Generation

 Homolytic Cleavage

Click to download full resolution via product page

Reactivity pathways of (3-Chloropropoxy)cyclohexane highlighting key transformations.
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Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.

The causality behind each reagent choice is explicitly defined to support robust experimental

design.

Protocol A: Catalyzed SN​2 Amination (Finkelstein-
Coupled)
Objective: Append a secondary amine to the chloropropyl chain[4]. Causality: Direct amination

of alkyl chlorides is slow and prone to elimination side-reactions. The addition of NaI catalyzes

the reaction via a transient alkyl iodide. K2​CO3​acts as an insoluble acid scavenger, preventing

the basic amine from being neutralized by the generated HCl, thus maintaining nucleophilicity.

Step-by-Step Methodology:

Setup: In an oven-dried round-bottom flask under inert N2​atmosphere, dissolve 1.0

equivalent of (3-Chloropropoxy)cyclohexane in anhydrous Acetone (0.2 M concentration).

Activation: Add 0.1 equivalents of Sodium Iodide (NaI). Stir at room temperature for 15

minutes. Validation: A slight yellowing of the solution indicates the formation of the transient

alkyl iodide.

Base Addition: Add 3.0 equivalents of finely powdered, anhydrous Potassium Carbonate ( K2​

CO3​).

Nucleophilic Attack: Dropwise add 1.2 equivalents of the desired secondary amine.

Reflux: Heat the reaction mixture to reflux (approx. 56°C) for 12-16 hours.

Validation (TLC): Monitor reaction progress via Thin Layer Chromatography (Hexanes:EtOAc

4:1). The disappearance of the high-Rf starting material and the appearance of a lower-Rf,

ninhydrin-active spot confirms conversion.

Workup: Cool to room temperature, filter off the inorganic salts ( K2​CO3​, KCl), and

concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography.
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Protocol B: Lewis Acid-Mediated Ether Cleavage
Objective: Cleave the ether linkage to recover cyclohexanol and 1-bromo-3-chloropropane.

Causality: Boron tribromide ( BBr3​) is a potent Lewis acid that coordinates strongly to the

sterically accessible ether oxygen. This coordination creates an excellent leaving group,

allowing the bromide counter-ion to attack the less sterically hindered carbon (the propyl

chain), resulting in irreversible cleavage[5].

Step-by-Step Methodology:

Setup: Dissolve 1.0 equivalent of (3-Chloropropoxy)cyclohexane in anhydrous

Dichloromethane (DCM) to a concentration of 0.1 M. Cool the solution to -78°C using a dry

ice/acetone bath.

Cleavage: Slowly add 1.5 equivalents of a 1.0 M BBr3​solution in DCM dropwise over 20

minutes. Caution: BBr3​is highly reactive with moisture.

Equilibration: Allow the reaction to stir at -78°C for 1 hour, then gradually warm to room

temperature and stir for an additional 4 hours.

Quenching: Carefully quench the reaction by the dropwise addition of methanol at 0°C to

destroy excess BBr3​. Validation: Vigorous fuming and bubbling (HBr gas evolution) will

occur; quench until bubbling ceases.

Workup: Dilute with water and extract three times with DCM. Wash the combined organic

layers with saturated aqueous NaHCO3​and brine, dry over Na2​SO4​, and concentrate.

Analyze the crude mixture via 1H NMR to confirm the disappearance of the ether multiplet at

~3.5 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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